molecular formula C31H42BrClFNO3 B12694534 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride CAS No. 83863-75-6

4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride

Cat. No.: B12694534
CAS No.: 83863-75-6
M. Wt: 611.0 g/mol
InChI Key: KWIHTJZYLLHSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride is a complex organic compound that features a combination of bromine, fluorine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride typically involves multiple steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or other brominating agents.

    Attachment of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Formation of the decanoate ester: The esterification reaction involves the reaction of the piperidine derivative with decanoic acid or its derivatives.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols are the major products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological systems.

Medicine

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1-(4-(4-chlorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride
  • 4-(4-Bromophenyl)-1-(4-(4-methylphenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride

Uniqueness

The presence of both bromine and fluorine atoms in 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall properties.

Properties

CAS No.

83863-75-6

Molecular Formula

C31H42BrClFNO3

Molecular Weight

611.0 g/mol

IUPAC Name

[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate;hydrochloride

InChI

InChI=1S/C31H41BrFNO3.ClH/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25;/h12-19H,2-11,20-24H2,1H3;1H

InChI Key

KWIHTJZYLLHSTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.